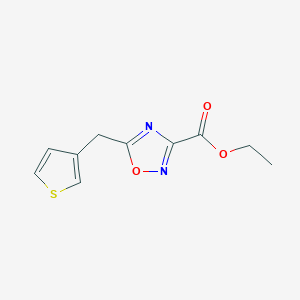
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acid derivatives. This compound is characterized by the presence of an isobutyl group at the 2-position and a methoxy group at the 6-position of the isonicotinic acid structure. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-6-methoxyisonicotinic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Alkylation: Introduction of the isobutyl group.
Methoxylation: Introduction of the methoxy group.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of any nitro groups to amines.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for deprotonation followed by alkyl halides for substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-Isobutyl-6-hydroxy-isonicotinic acid, while substitution reactions can yield various derivatives depending on the substituent introduced.
科学的研究の応用
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 2-Isobutyl-6-methoxyisonicotinic acid hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Isonicotinic Acid: The parent compound with a carboxyl group at the 4-position.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
2-Isobutyl-6-methoxyisonicotinic acid hydrochloride is unique due to the presence of both the isobutyl and methoxy groups, which can significantly alter its chemical and biological properties compared to its parent compound and other isomers. These modifications can enhance its solubility, stability, and potential biological activities.
特性
分子式 |
C11H16ClNO3 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
2-methoxy-6-(2-methylpropyl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(2)4-9-5-8(11(13)14)6-10(12-9)15-3;/h5-7H,4H2,1-3H3,(H,13,14);1H |
InChIキー |
QYLDIQTWDIGJQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC(=CC(=C1)C(=O)O)OC.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol](/img/structure/B8452921.png)
![methyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B8452925.png)




![(5S)-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B8452954.png)

